molecular formula C18H18N2O4 B2743858 2-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)-5-methoxyphenol CAS No. 879453-91-5

2-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)-5-methoxyphenol

Cat. No. B2743858
CAS RN: 879453-91-5
M. Wt: 326.352
InChI Key: CHQAOSNURCRNFE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a pyrazole ring (a type of aromatic ring containing nitrogen atoms) and methoxy and ethoxyphenoxy functional groups . These types of compounds are often used in the development of pharmaceuticals .

Scientific Research Applications

Annular Tautomerism and Structural Analysis

Compounds closely related to "2-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)-5-methoxyphenol" have been studied for their unique structural properties, such as annular tautomerism. For instance, the structures of NH-pyrazoles have been determined by X-ray crystallography, highlighting the complex pattern of hydrogen bonds and the tautomerism in both solution and solid states. These structural insights are crucial for understanding the chemical behavior and potential applications of these compounds in materials science and molecular engineering (Cornago et al., 2009).

Molecular Docking and Quantum Chemical Calculations

Molecular docking and quantum chemical calculations have been utilized to explore the molecular structure, spectroscopic data, and biological effects of similar compounds. Such studies offer a detailed understanding of the intramolecular charge transfer, molecular electrostatic potential, and biological activity predictions, which are valuable in drug design and pharmacology (Viji et al., 2020).

Synthesis and Antimicrobial Activity

The synthesis and evaluation of antimicrobial activity of compounds within the same chemical class, through methods like microwave-assisted synthesis, have been reported. These compounds have shown efficacy against various bacterial and fungal strains, suggesting their potential as antimicrobial agents. Additionally, molecular docking studies have been conducted to assess their mechanism of action, particularly against enzyme targets such as DNA gyrase, further emphasizing their pharmaceutical applications (Ashok et al., 2016).

Diversity-Oriented Synthesis

Research has also focused on the diversity-oriented synthesis of libraries of compounds, including tetrahydropyrans and triazoles, through innovative reactions such as oxidative carbon-hydrogen bond activation and click chemistry. This approach enables the rapid generation of structurally diverse compounds for biological screening, highlighting the versatility of pyrazole-based compounds in medicinal chemistry and drug discovery (Zaware et al., 2011).

properties

IUPAC Name

2-[4-(2-ethoxyphenoxy)-1H-pyrazol-5-yl]-5-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-3-23-15-6-4-5-7-16(15)24-17-11-19-20-18(17)13-9-8-12(22-2)10-14(13)21/h4-11,21H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQAOSNURCRNFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=C(NN=C2)C3=C(C=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl)-5-methoxyphenol

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